2-(4-Methyl-3-nitrophenyl)acetic acid

Description

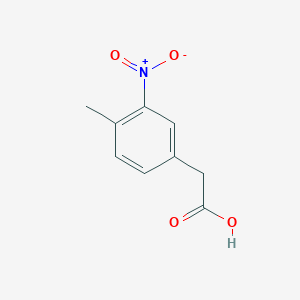

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-3-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6-2-3-7(5-9(11)12)4-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNKBDUWSKJHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592681 | |

| Record name | (4-Methyl-3-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54941-44-5 | |

| Record name | (4-Methyl-3-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methyl-3-nitrophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 4 Methyl 3 Nitrophenyl Acetic Acid

Established Synthetic Routes and Reaction Conditions

The primary and most direct route for the synthesis of 2-(4-Methyl-3-nitrophenyl)acetic acid involves the nitration of a phenylacetic acid scaffold. This approach is favored for its atom economy and relatively straightforward procedure.

Nitration Strategies for Phenylacetic Acid Scaffolds

The most prominently documented method for the synthesis of this compound is the direct nitration of 2-methylphenylacetic acid. google.com This electrophilic aromatic substitution reaction introduces a nitro group onto the phenyl ring. The position of nitration is directed by the existing substituents on the aromatic ring. In the case of 2-methylphenylacetic acid, the methyl group is an ortho-, para-director, while the acetic acid group is a meta-director. The resulting product, this compound, indicates that the nitration occurs at the position influenced by both groups.

An alternative, though less direct, multi-step approach starts from o-toluic acid. google.comblogspot.com This method is generally considered more complex and involves several transformations, making the direct nitration of 2-methylphenylacetic acid the more common and industrially viable option. google.com

Optimizing Reaction Parameters: Temperature, Reagents, and Solvents for Enhanced Yields and Selectivity

The efficiency and selectivity of the nitration of 2-methylphenylacetic acid are highly dependent on the reaction conditions. A well-documented procedure utilizes a mixture of 98% nitric acid and acetic anhydride (B1165640) in dichloromethane (B109758) as the solvent. google.com

Temperature: The reaction is typically carried out at low temperatures, generally between -10°C and 10°C. google.com Maintaining a low temperature is crucial to control the exothermic nature of the nitration reaction and to minimize the formation of by-products, thereby enhancing the selectivity for the desired 3-nitro isomer.

Reagents: The molar ratio of the reactants is a critical factor in optimizing the yield. A typical molar ratio of 2-methylphenylacetic acid to nitric acid to acetic anhydride is approximately 1:1.40-1.60:1.10. google.com Acetic anhydride is employed to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.

Solvents: Dichloromethane is a commonly used solvent for this reaction due to its inertness under the reaction conditions and its ability to dissolve the starting materials. google.com

Under optimized conditions, this direct nitration method can achieve yields of approximately 60%. google.com The following table summarizes the key parameters for this synthetic route.

Interactive Data Table: Optimized Reaction Parameters for the Nitration of 2-Methylphenylacetic Acid google.com

| Parameter | Value | Purpose |

|---|---|---|

| Starting Material | 2-Methylphenylacetic acid | The phenylacetic acid scaffold to be nitrated. |

| Nitrating Agent | 98% Nitric Acid | Source of the nitro group. |

| Activating Agent | Acetic Anhydride | Reacts with nitric acid to form the nitronium ion. |

| Solvent | Dichloromethane | Provides a medium for the reaction. |

| Temperature | -10°C to 10°C | Controls the reaction rate and minimizes by-products. |

| Molar Ratio (Substrate:HNO₃:Ac₂O) | 1:1.40-1.60:1.10 | Optimizes the formation of the desired product. |

| Reaction Time | 1 to 3 hours | The duration required for the reaction to reach completion. |

| Achievable Yield | ~60% | The percentage of the starting material converted to the desired product. |

Multistep Syntheses Utilizing this compound as a Key Intermediate

The primary application of this compound as a key intermediate is in the synthesis of Ropinirole. google.comgoogleapis.com The synthesis of this pharmaceutical agent involves a multi-step sequence that transforms the acetic acid derivative into the final indolone structure.

The initial step in this sequence is the conversion of this compound to its corresponding acid chloride, typically using thionyl chloride. blogspot.comnih.gov This highly reactive intermediate is then reacted with di-n-propylamine to form the amide, 2-(4-Methyl-3-nitrophenyl)-N,N-dipropylacetamide. blogspot.comnih.gov

Subsequent steps involve the reduction of the amide and the nitro group, followed by cyclization to form the lactam ring of the indolone core of Ropinirole. nih.gov This synthetic route is a well-established industrial process for the manufacture of this important drug. google.com

Considerations for Scale-Up and Industrial Production Methodologies

The industrial production of this compound presents several challenges and considerations that must be addressed to ensure a safe, efficient, and cost-effective process.

The direct nitration of 2-methylphenylacetic acid is generally favored for industrial production due to its fewer steps and the commercial availability of the starting material. google.com However, the handling of concentrated nitric acid and the exothermic nature of the reaction require strict safety protocols and specialized equipment for temperature control on a large scale.

The use of chlorinated solvents such as dichloromethane can also pose environmental concerns, and alternative, greener solvents may need to be considered for a more sustainable industrial process. Purification of the final product is typically achieved through filtration and washing. google.com

Chemical Reactivity and Functional Group Transformations of 2 4 Methyl 3 Nitrophenyl Acetic Acid

Reduction Chemistry of the Nitro Group to Amino Functionality

The reduction of the nitro group on the aromatic ring of 2-(4-Methyl-3-nitrophenyl)acetic acid to an amino group is a pivotal transformation, yielding 2-(3-amino-4-methylphenyl)acetic acid. This reaction fundamentally alters the electronic properties of the phenyl ring, converting the electron-withdrawing nitro group into an electron-donating amino group, which in turn modifies its reactivity in subsequent reactions. google.com A variety of established methods for the reduction of aromatic nitro compounds are applicable. nih.gov

Commonly employed methods include catalytic hydrogenation and chemical reduction using metals in acidic media.

Catalytic Hydrogenation : This is a widely used method for nitro group reduction due to its clean nature and high efficiency. The reaction typically involves hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. researchgate.net The process is generally carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under pressure. The key advantage of catalytic hydrogenation is that it often proceeds under mild conditions and produces water as the only byproduct.

Metal-Acid Reduction : A classic and cost-effective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. nih.gov The Béchamp reaction, which uses iron and hydrochloric acid, is a historically significant industrial process for preparing anilines. nih.gov

The resulting product, 2-(3-amino-4-methylphenyl)acetic acid, is a crucial intermediate, particularly in the synthesis of heterocyclic compounds like quinolones, as will be discussed in section 3.4.

Table 1: Common Reagents for Nitro Group Reduction

| Method | Reagents | Typical Conditions |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | Ethanol/Ethyl Acetate, RT-50°C, H₂ pressure |

| Metal-Acid Reduction | Fe/HCl, Sn/HCl, Zn/AcOH | Refluxing solvent |

Carboxylic Acid Group Derivatization: Esterification and Amidation Reactions

The carboxylic acid functional group in this compound is readily converted into various derivatives, most notably esters and amides. These derivatizations are fundamental for modifying the compound's solubility, reactivity, and for building more complex molecular architectures.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.comlibretexts.orgchemguide.co.uk For example, reacting this compound with ethanol and a catalytic amount of sulfuric acid would yield ethyl 2-(4-methyl-3-nitrophenyl)acetate. researchgate.net The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. chemguide.co.uk

Amidation: The formation of an amide bond from the carboxylic acid group requires coupling with a primary or secondary amine. Direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically "activated" first. A common laboratory method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride, 2-(4-methyl-3-nitrophenyl)acetyl chloride, then readily reacts with an amine to form the corresponding amide, such as 2-(4-methyl-3-nitrophenyl)acetamide if ammonia (B1221849) is used. Alternatively, various coupling reagents, such as carbodiimides (e.g., DCC, EDC), can be used to facilitate the direct amidation of the carboxylic acid with an amine under milder conditions.

Table 2: Derivatization of the Carboxylic Acid Group

| Reaction | Typical Reagents | Product Functional Group |

|---|---|---|

| Esterification | Alcohol (e.g., Ethanol), H₂SO₄ (catalyst) | Ester |

Nucleophilic Aromatic Substitution and Coupling Reactions at the Phenyl Ring

The reactivity of the phenyl ring in this compound towards substitution and coupling reactions is heavily influenced by its substituents.

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is a pathway for nucleophiles to replace a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group (typically a halide). masterorganicchemistry.comlibretexts.org The EWG stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.org In the case of this compound, the potent electron-withdrawing nitro group is present. However, the molecule lacks a conventional leaving group on the aromatic ring. Furthermore, the existing methyl and acetic acid groups are meta and ortho, respectively, to the nitro group. For an SNAr reaction to occur, a derivative of this compound bearing a leaving group, such as a halogen, at a position ortho or para to the nitro group would be required. For example, in a hypothetical derivative like 2-(2-chloro-4-methyl-5-nitrophenyl)acetic acid, the chlorine atom would be activated towards nucleophilic displacement due to the para-nitro group.

Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. wikipedia.org These reactions typically involve the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide or triflate. libretexts.orgorganic-chemistry.org Similar to SNAr reactions, this compound itself is not a suitable substrate for standard Suzuki coupling as it lacks the necessary halide or triflate leaving group. To participate in such a reaction, a halogenated derivative would need to be synthesized first.

However, recent advancements have shown that under certain conditions, a nitro group itself can act as the leaving group in Suzuki-Miyaura coupling reactions. researchgate.net This opens up the possibility of directly using nitroarenes like this compound or its derivatives as electrophilic partners in cross-coupling reactions, providing a more direct route to biaryl compounds without the need for pre-functionalization with a halogen. researchgate.net

Cyclization and Heterocyclic Structure Formation from this compound Precursors

One of the most significant applications of this compound is as a precursor for the synthesis of heterocyclic compounds, particularly after the reduction of its nitro group. The resulting 2-(3-amino-4-methylphenyl)acetic acid contains both an aniline-like amino group and a carboxylic acid side chain, which are perfectly positioned for intramolecular cyclization reactions to form fused ring systems.

A prominent example is the synthesis of quinolone derivatives. Quinolones are an important class of heterocyclic compounds with a wide range of biological activities, including antibacterial properties. researchgate.net The structure of 2-(3-amino-4-methylphenyl)acetic acid provides the necessary framework to construct the quinolone core. For instance, through a reaction analogous to the Conrad-Limpach synthesis, the amino group can react with a β-ketoester. mdpi.comnih.gov The subsequent intramolecular cyclization, typically under thermal or acidic conditions, involves the newly formed enamine reacting with the carboxylic acid (or its ester derivative) to close the ring, leading to the formation of a 2-methyl-4-quinolone-3-acetic acid derivative after hydrolysis. researchgate.net The Gould-Jacobs reaction is another classical method where an aniline (B41778) derivative reacts with an ethoxymethylidenemalonic ester, followed by thermal cyclization to form a 4-hydroxyquinoline (B1666331) system. nih.gov

The general strategy involves the formation of an amide or enamine intermediate from the amino group of the precursor, which then undergoes an intramolecular condensation or cyclization with the activated acetic acid side chain to build the new heterocyclic ring. wikipedia.org This approach highlights the utility of this compound as a building block for complex, biologically relevant scaffolds.

Structural Elucidation and Conformational Analysis of 2 4 Methyl 3 Nitrophenyl Acetic Acid and Its Derivatives

Investigations of Intermolecular Interactions: Hydrogen Bonding and Aromatic Stacking

The supramolecular architecture of 2-(4-Methyl-3-nitrophenyl)acetic acid and its derivatives in the solid state is predominantly governed by a network of intermolecular interactions, primarily strong hydrogen bonds and weaker aromatic stacking forces. These interactions dictate the molecular packing and ultimately influence the physicochemical properties of the crystalline material. Crystallographic studies on closely related nitrophenylacetic acid derivatives provide significant insight into the specific motifs and geometries of these interactions.

A defining feature in the crystal structure of phenylacetic acids is the formation of robust centrosymmetric dimers via intermolecular O—H⋯O hydrogen bonds between the carboxylic acid moieties. researchgate.netresearchgate.net This is observed in the crystal structure of the related compound, 2-(2-Methyl-3-nitrophenyl)acetic acid, where molecules are linked into these characteristic dimeric units. researchgate.net This R²₂(8) ring motif is a classic and highly stable arrangement for carboxylic acids. researchgate.netiucr.org The hydrogen bond connects the hydroxyl oxygen of one molecule to the carbonyl oxygen of a second, and vice versa, creating a planar eight-membered ring.

Beyond this primary interaction, weaker C—H⋯O hydrogen bonds often contribute to the stability of the crystal lattice, linking the primary dimeric units into more extended chains or sheets. researchgate.netnih.gov In these interactions, activated aromatic or methyl C-H groups can act as hydrogen bond donors, while the oxygen atoms of the nitro or carbonyl groups serve as acceptors. For instance, in the structure of S-(2-nitrophenyl)benzenecarbothiolate, molecules are linked into chains by C—H⋯O hydrogen bonds. nih.gov

The following table summarizes typical hydrogen bond geometries observed in related nitrophenylacetic acid crystal structures.

| Donor-H···Acceptor (D-H···A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Compound Reference |

| O—H···O | 0.82 | 1.82 | 2.63 | 175 | 2-(2-Methyl-3-nitrophenyl)acetic acid researchgate.net |

| C—H···O | 0.93 | 2.54 | 3.46 | 170 | 2-Nitrophenylacetic acid researchgate.net |

| N—H···O | - | - | - | - | Generic example researchgate.net |

Note: Data presented are representative values from crystallographic studies of the cited analogous compounds.

Aromatic stacking, or π-π interaction, is another significant intermolecular force that directs the crystal packing of this compound and its derivatives. These interactions occur between the electron-rich aromatic rings of adjacent molecules. In many nitrophenyl derivatives, these stacking interactions link the hydrogen-bonded chains or dimers, contributing to the formation of a stable three-dimensional network. nih.govresearchgate.net The presence of the nitro group, an electron-withdrawing substituent, can influence the nature of the stacking, often leading to offset or slipped-stack arrangements to optimize electrostatic interactions. The geometry of these interactions is characterized by parameters such as the centroid-to-centroid distance between the aromatic rings and the slip angle. For example, π–π interactions with a centroid-to-centroid distance of 3.7299 Å have been observed in the crystal structure of a related aromatic compound. researchgate.net

The table below details typical parameters for aromatic stacking interactions found in the crystal structures of similar compounds.

| Interaction Type | Centroid-to-Centroid Distance (Å) | Interplanar Distance (Å) | Slip Angle (°) | Compound Reference |

| π-π Stacking | 3.730 | - | - | 4-[bis(4-fluorophenyl)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-ium hydrogen maleate (B1232345) researchgate.net |

| π-π Stacking | - | 3.40 - 3.80 | - | General range for aromatic systems |

Note: Data are representative values from crystallographic studies of compounds featuring aromatic stacking.

Computational Chemistry Investigations of 2 4 Methyl 3 Nitrophenyl Acetic Acid and Analogues

Computational chemistry provides powerful tools for investigating the structural, electronic, and biological properties of molecules at the atomic level. For 2-(4-Methyl-3-nitrophenyl)acetic acid and its analogues, these theoretical methods offer profound insights that complement experimental data. Techniques such as Density Functional Theory (DFT) and molecular docking are employed to predict molecular geometries, vibrational frequencies, electronic characteristics, and potential interactions with biological targets, thereby guiding further research and application.

Applications in Advanced Organic Synthesis and Materials Science

2-(4-Methyl-3-nitrophenyl)acetic acid as a Crucial Building Block in Complex Molecule Construction

The strategic placement of reactive functional groups on its aromatic ring allows this compound to serve as a fundamental component in the assembly of more intricate molecular structures. Phenylacetic acid and its derivatives are recognized as a versatile class of substances that can act as starting materials for various functionalizations. mdpi.comresearchgate.net The presence of the nitro group offers a key site for chemical transformation, most notably its reduction to an amine group. This conversion opens up a plethora of synthetic possibilities, allowing for the introduction of new bonds and the construction of heterocyclic systems, which are common motifs in biologically active molecules. wikipedia.org

Similarly, the carboxylic acid moiety provides a handle for a variety of reactions, including esterification and amidation, further expanding its utility. The ability to selectively manipulate these functional groups makes this compound, and related nitrophenylacetic acids, indispensable in multi-step synthetic sequences aimed at producing complex target molecules. mdpi.comwikipedia.org Automated synthesis platforms that utilize bifunctional building blocks are increasingly common for creating complex molecules, highlighting the importance of versatile foundational compounds like this compound in modern chemical research. chemistryworld.comchemistryworld.com

Development of Pharmaceutical Intermediates and Agrochemicals

A significant application of this compound and its isomers lies in their role as intermediates for the pharmaceutical and agrochemical industries. innopeptichem.com The synthesis of a closely related compound, 2-methyl-3-nitrophenylacetic acid, has been documented as an important step in the preparation of the drug Ropinirole Hydrochloride, which is used in the treatment of Parkinson's disease. google.com This underscores the relevance of the nitromethylphenylacetic acid scaffold in medicinal chemistry.

The general class of substituted phenylacetic acid derivatives is frequently employed in the synthesis of a wide array of organic compounds, including those with potential biological activities. mdpi.cominnopeptichem.com For instance, various derivatives have been investigated for their antiproliferative and antitumor properties. researchgate.net

In the agrochemical sector, related nitrophenylacetic acid compounds have been utilized as herbicides. wikipedia.org The structural features of this compound make it a candidate for derivatization to produce new compounds with potential herbicidal or pesticidal activities.

Synthesis of Dyes and Pigments, including Azo Dyes

The chemical structure of this compound makes it a valuable precursor in the synthesis of colorants. The production of azo dyes, a major class of synthetic colorants, involves a two-step process: diazotization and coupling. nih.gov The first step requires an aromatic amine, which can be readily synthesized by the chemical reduction of the nitro group on the this compound molecule.

Once converted to its corresponding amine, 3-amino-4-methylphenylacetic acid, the molecule can be diazotized to form a diazonium salt. This reactive intermediate is then coupled with various aromatic compounds, such as phenols or naphthols, to produce a wide range of azo dyes with different colors and properties. nih.gov The presence of both a carboxylic acid group and a methyl group on the aromatic ring can influence the final properties of the dye, such as its solubility, affinity for different fibers, and color fastness. nih.gov The broader category of nitro compounds is utilized in the synthesis of various dyes and pigments. epa.gov

Role as Polymer Additives and Modifiers

While direct, extensive research on the application of this compound as a polymer additive or modifier is not widely documented in the provided sources, the functional groups present on the molecule suggest potential utility in this field. Carboxylic acids and their derivatives can be incorporated into polymer chains, for example, in polyesters and polyamides, thereby modifying the polymer's properties.

Furthermore, functionalized molecules can be attached to polymer backbones to impart specific characteristics. Techniques like thiol-ene click chemistry are used to attach discrete side chains to polymer backbones, creating functional materials. nih.gov The reactive sites on this compound could potentially be used for grafting onto polymer chains, which could influence properties such as thermal stability, solubility, or affinity for other substances. Highly branched or hyperbranched polymers often possess numerous functional groups, leading to unique physical and chemical properties. nih.gov

Applications in Chiral Synthesis

Asymmetric synthesis, the process of creating chiral molecules with a preference for one stereoisomer, is of paramount importance in chemistry, particularly for the production of pharmaceuticals. While this compound is not itself a chiral molecule, it can serve as a prochiral substrate or a starting material in synthetic routes that generate chirality.

For instance, the acetic acid side chain could be functionalized or involved in reactions, such as aldol (B89426) additions, where a new stereocenter is created. The outcome of such reactions can be controlled using chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. sumitomo-chem.co.jp The development of optically active compounds from achiral starting materials is a key focus of modern synthetic chemistry. sumitomo-chem.co.jp The synthesis of complex, optically pure molecules often relies on the use of versatile building blocks that can be incorporated into a chiral framework through stereoselective reactions.

Table of Compounds

Medicinal Chemistry Research and Biological Activity Profiling

Exploration of 2-(4-Methyl-3-nitrophenyl)acetic acid Derivatives as Potential Pharmacophores

There is currently no specific information available in publicly accessible scientific literature that details the exploration of this compound or its derivatives as potential pharmacophores. While related compounds, such as other isomers of nitrophenylacetic acid, have been utilized as scaffolds in drug design, research focusing on the 4-methyl-3-nitro substitution pattern for pharmacophoric applications could not be identified.

Investigation in Anticancer Agent Development

No dedicated studies investigating this compound or its direct derivatives for the development of anticancer agents were found in the reviewed literature. Research on related isomers, such as 2-nitrophenylacetic acid, has indicated their use as precursors for synthesizing compounds with potential anticancer effects, but this has not been specifically documented for this compound.

Research into Antimicrobial and Anti-inflammatory Agents

Specific research detailing the synthesis and evaluation of derivatives of this compound as antimicrobial or anti-inflammatory agents is not available in the current body of scientific literature. Although the nitrophenyl moiety is present in various compounds with biological activities, dedicated studies on this specific acetic acid derivative for these purposes have not been published.

Development of Radiotracers and Diagnostic Agents (e.g., PET Radiotracers)

Influence on Enzyme Activities and Cellular Processes

There is a lack of specific studies in the available literature that investigate the influence of this compound on enzyme activities or broader cellular processes. While some nitrophenyl compounds are known to interact with biological systems, the specific effects of this compound have not been characterized.

Environmental Research and Fate of Nitroaromatic Acetic Acids

Degradation Pathways and Recalcitrance in Environmental Systems

Nitroaromatic compounds are generally considered xenobiotics, meaning they are relatively rare in nature and have been primarily introduced into the environment through human activities. nih.gov Their chemical structure imparts significant stability, often leading to environmental persistence.

Recalcitrance of Nitroaromatic Compounds

The defining feature contributing to the recalcitrance of 2-(4-Methyl-3-nitrophenyl)acetic acid and related compounds is the presence of the nitro (-NO₂) group on the aromatic ring. nih.gov The strong electron-withdrawing nature of this group, combined with the inherent stability of the benzene (B151609) ring, makes these compounds resistant to the oxidative degradation pathways commonly employed by microorganisms to break down aromatic substances. nih.gov This resistance to biodegradation can lead to their accumulation in soil and groundwater. nih.govresearchgate.net The toxicity and mutagenicity of these compounds can further inhibit microbial activity, compounding their persistence in the environment. nih.gov

Potential Degradation Pathways

While recalcitrant, nitroaromatic compounds are not entirely immune to degradation. Microorganisms in contaminated environments have evolved novel pathways to utilize these compounds as sources of carbon and nitrogen. nih.gov For a compound like this compound, degradation likely proceeds through a multi-step process involving modifications to both the side chain and the nitro group.

Based on studies of similar molecules like nitrotoluenes, a plausible aerobic degradation pathway can be postulated: nih.govasm.orgresearchgate.net

Oxidation of the Methyl Group: The degradation pathway for nitrotoluenes often begins with the oxidation of the methyl group. nih.govasm.org For this compound, this initial step is already complete, as it possesses an acetic acid side chain.

Reduction of the Nitro Group: A key step in the breakdown of many nitroaromatics is the reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. nih.gov This reduction is often a crucial prerequisite for aromatic ring cleavage.

Ring Cleavage: Once the nitro group is reduced, the resulting aminophenylacetic acid derivative becomes more susceptible to attack by oxygenase enzymes. These enzymes introduce hydroxyl groups onto the aromatic ring, destabilizing it and leading to cleavage. The cleaved ring then enters central metabolic pathways where it can be fully mineralized to carbon dioxide and water. nih.govnih.gov

An alternative pathway observed for some nitrotoluenes involves an initial oxidative step where a dioxygenase enzyme attacks the aromatic ring, leading to the removal of the nitro group as nitrite. researchgate.net The resulting catechol intermediate is then readily degraded.

Environmental Impact and Bioactivity of Nitro-Substituted Aromatic Compounds

The release of nitro-substituted aromatic compounds into the environment is a significant concern due to their potential for negative ecological and health effects. They are listed as priority pollutants by agencies like the U.S. Environmental Protection Agency (EPA) due to their hazardous nature. nih.gov

Toxicity to Aquatic Life

Nitroaromatic compounds have demonstrated toxicity across various aquatic species. rijkswaterstaat.nlwaterquality.gov.au Acute toxicity is often related to the number and position of the nitro groups on the aromatic ring. astm.org Studies on various nitroaromatic chemicals have shown effects at the parts-per-million (ppm) level for freshwater species. rijkswaterstaat.nl For instance, nitrobenzene (B124822) shows moderate to high toxicity to algae, marine invertebrates, and amphibians. waterquality.gov.au The toxicity of substituted nitrobenzenes generally increases with a greater number of nitro or chloro groups. waterquality.gov.au Benthic invertebrates exposed to nitroaromatic-spiked sediments have shown significantly reduced survival rates. nih.gov

| Species Type | Organism | Exposure Time | Toxicity Metric (LC50) |

|---|---|---|---|

| Fish | Multiple (6 species) | 48-96 hours | 1.8 - 156 mg/L |

| Crustacean | Daphnia magna | 48 hours | 27 - 33 mg/L |

| Protozoan | Single species | 60 hours | 143 mg/L |

| Algae | Multiple (3 species) | 96 hours | 18.0 - 23.8 mg/L |

Data sourced from Water Quality Australia. waterquality.gov.au LC50 (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of a sample population.

Mutagenicity and Carcinogenicity

A primary concern with nitroaromatic compounds is their potential to be mutagenic and carcinogenic. nih.govresearchgate.net Their breakdown products, particularly oxidation and reduction intermediates, can damage DNA directly or form adducts that lead to mutations. nih.gov The reduction of nitroaromatics can lead to the formation of carcinogenic aromatic amines. nih.gov The specific positioning of the nitro group and the presence of other functional groups on the ring can influence the compound's mutagenic and carcinogenic potential. nih.gov

Advanced Analytical Methodologies for 2 4 Methyl 3 Nitrophenyl Acetic Acid

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, UPLC, LC-MS)

Chromatographic techniques are powerful tools for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are among the most sophisticated and widely used methods for the analysis of 2-(4-Methyl-3-nitrophenyl)acetic acid. These techniques offer high resolution, sensitivity, and accuracy, making them indispensable for purity assessment and quantification.

HPLC is a cornerstone technique for determining the purity of this compound. Commercial suppliers of this compound often specify the purity as determined by HPLC. For instance, some commercially available this compound is offered with a purity of 97%. While specific method parameters are often proprietary, a general approach for analyzing phenylacetic acid derivatives involves reversed-phase chromatography.

UPLC, a more recent innovation, utilizes smaller particle-sized columns to achieve faster and more efficient separations compared to traditional HPLC. While specific UPLC methods for this compound are not widely published, the principles of UPLC are well-suited for its analysis, offering improved resolution and reduced analysis times.

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is not only used for quantification but also for the structural confirmation of the compound and the identification of any impurities. Documentation for this compound often includes data from LC-MS analysis, highlighting its importance in comprehensive characterization. bldpharm.com

Below is an illustrative data table outlining typical, though not specifically validated for this compound, parameters that might be employed in the chromatographic analysis of a compound similar in structure to this compound.

| Parameter | HPLC | UPLC | LC-MS |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Acetonitrile/Water with acid modifier | Acetonitrile/Water with acid modifier | Acetonitrile/Water with formic acid |

| Detection | UV (e.g., 254 nm) | UV (e.g., 254 nm) | Mass Spectrometry (e.g., ESI) |

| Flow Rate | 1.0 mL/min | 0.4 mL/min | 0.3 mL/min |

| Temperature | Ambient | 40 °C | 40 °C |

This table is for illustrative purposes and does not represent a validated method for this compound.

Application as Standard Reference Materials in Analytical Chemistry

Standard reference materials are crucial in analytical chemistry for method validation, calibration, and quality control. This compound is available as a reference standard, which signifies its suitability for these applications. When used as a reference standard, a compound must be of high purity and well-characterized.

The availability of this compound as a reference material allows laboratories to:

Calibrate analytical instruments: Ensuring the accuracy of quantitative measurements.

Validate analytical methods: Confirming that a method is suitable for its intended purpose.

Perform quality control checks: Monitoring the performance of analytical procedures over time.

A Certificate of Analysis for a reference standard of this compound would typically provide detailed information about its purity, identity, and the methods used for its characterization, further underscoring its role in ensuring the accuracy and reliability of analytical measurements.

Future Perspectives in 2 4 Methyl 3 Nitrophenyl Acetic Acid Research

Emerging Synthetic Strategies and Catalysis for Enhanced Efficiency and Sustainability

The primary route to synthesizing 2-(4-Methyl-3-nitrophenyl)acetic acid involves the electrophilic nitration of 4-methylphenylacetic acid. However, traditional methods using mixed nitric and sulfuric acids present challenges in controlling regioselectivity and generate significant acidic waste. The starting material, 4-methylphenylacetic acid, has two directing groups: the ortho-, para-directing methyl group and the meta-directing acetic acid group. The desired 3-nitro isomer is formed ortho to the methyl group and meta to the acetic acid group, but other isomers are also possible. Future research will likely pivot towards more sophisticated and sustainable synthetic methodologies.

Key areas of development include:

Advanced Catalytic Systems: To overcome the challenge of regioselectivity, research into solid acid catalysts like zeolites and metal-organic frameworks (MOFs) is a promising avenue. icm.edu.plresearchgate.net These catalysts can offer shape-selectivity, potentially favoring the formation of the desired 3-nitro isomer by orienting the substrate within their porous structures. icm.edu.pl Catalysts such as metal-modified montmorillonite (B579905) clays (B1170129) have also shown efficacy in promoting nitration under milder, eco-friendly conditions. organic-chemistry.org

Novel Nitrating Agents: The use of alternative nitrating agents to the conventional mixed-acid system is a key trend in green chemistry. numberanalytics.com Agents like dinitrogen pentoxide (N₂O₅) in dichloromethane (B109758) have demonstrated higher activity and selectivity in toluene (B28343) nitration, which could be applicable here. icm.edu.pl Investigating ionic liquids as both solvent and catalyst, or reagents like triflyl nitrate, could lead to cleaner and more controlled reactions. organic-chemistry.org

Continuous Flow Chemistry: Migrating the synthesis from batch reactors to continuous flow systems offers significant advantages in safety, efficiency, and scalability. rsc.org Flow reactors allow for precise control over reaction parameters like temperature and mixing, which is crucial for managing the highly exothermic nature of nitration. rsc.org This enhanced control can improve selectivity and yield while minimizing the risk of runaway reactions and the formation of hazardous byproducts. numberanalytics.comrsc.org

| Strategy | Potential Advantages | Research Focus | Reference |

|---|---|---|---|

| Solid Acid Catalysis (e.g., Zeolites) | Improved regioselectivity, catalyst reusability, reduced acid waste. | Design of catalysts with optimal pore size and acidity for 4-methylphenylacetic acid. | icm.edu.plicm.edu.pl |

| Alternative Nitrating Agents (e.g., N₂O₅) | Higher selectivity, milder reaction conditions, avoidance of sulfuric acid. | Optimization of solvent and reaction conditions for specific isomers. | icm.edu.plnumberanalytics.com |

| Continuous Flow Synthesis | Enhanced safety, superior temperature control, easier scale-up, higher yields. | Development of robust flow reactor setups and optimization of residence time and stoichiometry. | rsc.org |

Novel Applications in Interdisciplinary Sciences

As a functionalized intermediate, the future applications of this compound are intrinsically linked to the properties of the molecules that can be synthesized from it. The nitro and carboxylic acid groups are key functionalities for elaboration.

Pharmaceutical and Agrochemical Synthesis: The most significant future perspective lies in its use as a precursor for bioactive compounds. researchgate.netmdpi.com Reduction of the nitro group to an amine is a common and powerful transformation in medicinal chemistry. The resulting 2-(3-amino-4-methylphenyl)acetic acid is a scaffold that can be further modified. For instance, the isomer 2-methyl-3-nitrophenylacetic acid is a known intermediate in the synthesis of Ropinirole, a drug used to treat Parkinson's disease. google.com This suggests that this compound could be a key building block for developing new therapeutic agents or pesticides. Future work would involve using this amino-intermediate in combinatorial synthesis to create libraries of novel compounds for biological screening.

Materials Science: The rigid aromatic structure and reactive functional groups could be exploited in materials science. The carboxylic acid group allows for its incorporation into polymers, such as polyamides or polyesters, potentially imparting specific properties due to the pendant nitro- and later, amino-functionalized ring. These materials could have applications in areas like specialty polymers or as functional coatings.

Dye and Pigment Industry: Nitroaromatic compounds are foundational in the synthesis of azo dyes. researchgate.net The amine derived from this compound can be diazotized and coupled with other aromatic compounds to generate novel dyes. The presence of the acetic acid group offers a point of attachment to substrates or a way to modify solubility and other physical properties of the resulting colorants.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-Methyl-3-nitrophenyl)acetic acid with high purity?

- Methodological Answer : A regioselective nitration or Friedel-Crafts acylation strategy can be employed, leveraging the directing effects of the methyl and nitro groups on the phenyl ring. For example, starting with 4-methylphenylacetic acid, nitration at the 3-position can be achieved using nitric acid in acetic acid under controlled temperature (e.g., 0–5°C). Purification via recrystallization (e.g., from ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Crystallographic data from analogs (e.g., brominated derivatives) suggest that steric and electronic effects influence regioselectivity .

Q. How can structural characterization of this compound be performed?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm substituent positions and single-crystal X-ray diffraction to resolve molecular geometry. For instance, in related compounds (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid), X-ray analysis revealed dihedral angles between the phenyl ring and acetic acid group (~78°), hydrogen-bonded dimers (R₂²(8) motif), and substituent-induced bond angle distortions (e.g., electron-withdrawing groups enlarging C–C–C angles). Compare experimental data with computational models for validation .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model thermochemical properties (e.g., atomization energies, ionization potentials) and frontier molecular orbitals. Studies on similar nitroaromatic acids show that exact-exchange corrections reduce average absolute deviations in energy predictions to ~2.4 kcal/mol, enhancing accuracy for reaction pathway analysis .

Advanced Research Questions

Q. How do substituents influence regioselectivity and electronic effects in electrophilic aromatic substitution?

- Methodological Answer : The methyl group (ortho/para-directing) and nitro group (meta-directing) compete during functionalization. Computational analysis of charge distribution (e.g., Natural Bond Orbital/NBO or electrostatic potential maps) can quantify substituent effects. Experimental data from brominated analogs indicate that electron-withdrawing groups (e.g., Br) increase adjacent C–C–C angles (~121.5° vs. 118.2° for methoxy groups), reflecting their electronic impact on the aromatic ring .

Q. What intermolecular interactions govern crystal packing in derivatives of this compound?

- Methodological Answer : The acetic acid moiety facilitates dimerization via strong O–H···O hydrogen bonds (R₂²(8) motif), as observed in 2-(3-Bromo-4-methoxyphenyl)acetic acid. Crystal symmetry (e.g., monoclinic P2₁/c) and packing parameters (e.g., unit cell dimensions a = 12.5022 Å, β = 93.573°) can be experimentally determined via X-ray diffraction. Thermal ellipsoid analysis further quantifies molecular vibrations and disorder .

Q. Can this compound serve as a precursor in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : While direct coupling is hindered by the acetic acid group, conversion to a boronic ester (e.g., via palladium-catalyzed borylation) could enable cross-coupling. For example, 4-Methyl-3-nitrobenzeneboronic acid (CAS 80500-27-2) has been used in Suzuki reactions, suggesting that analogous derivatives of this compound could be viable with tailored protecting groups .

Q. How does pH affect the stability and degradation pathways of this compound?

- Methodological Answer : Conduct accelerated stability studies under varying pH (1–13) and temperatures (25–60°C). Monitor degradation via HPLC or LC-MS. Nitro groups are typically stable under acidic conditions but may undergo reduction in basic media. Safety data for structurally similar acids (e.g., 3-(4-Hydroxy-3-nitrophenyl)propanoic acid) recommend storage at 2–8°C in inert atmospheres to prevent decomposition .

Q. What role could this compound play in medicinal chemistry or natural product synthesis?

- Methodological Answer : As a building block for antimitotic agents (e.g., Combretastatin A-4 analogs), the nitro group can be reduced to an amine for further functionalization. A Perkin condensation/decarboxylation sequence, as demonstrated for brominated analogs, could generate stilbene derivatives with potential bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.